Benzenamine, 3-(hexadecylthio)-
Description
Benzenamine, 3-(hexadecylthio)- is an aromatic amine derivative with a hexadecylthio (-SC₁₆H₃₃) substituent at the meta position of the benzene ring.
Properties
CAS No. |
57946-69-7 |
|---|---|
Molecular Formula |
C22H39NS |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
3-hexadecylsulfanylaniline |
InChI |
InChI=1S/C22H39NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22-18-16-17-21(23)20-22/h16-18,20H,2-15,19,23H2,1H3 |
InChI Key |
SRIWTNIWYDUONL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=CC=CC(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(hexadecylthio)- typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-nitrobenzenamine with hexadecylthiol in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The nitro group is reduced to an amino group, and the thiol group is introduced at the meta position.
Industrial Production Methods
Industrial production of Benzenamine, 3-(hexadecylthio)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-(hexadecylthio)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or thiols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Benzenamine, 3-(hexadecylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and surfactants.
Mechanism of Action
The mechanism of action of Benzenamine, 3-(hexadecylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their activity and function. The hexadecylthio group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent type and chain length critically influence physical properties. Key comparisons include:
*Calculated based on substituent mass.
- Hexadecylthio Group Impact : The long alkyl chain increases molecular weight significantly compared to smaller substituents (e.g., -OCH₂CH₃, -CH₃), leading to higher melting/boiling points and lower water solubility. This trend aligns with benzenamine derivatives bearing bulky groups, such as tert-butylthio (: MW 193.3 g/mol) .
- Polarity: Unlike polar groups (-CF₃, -OCH₃), the nonpolar hexadecylthio group enhances solubility in organic solvents, similar to other long-chain alkylthio compounds .
Reactivity and Stability
- Thermal Stability : Long alkyl chains like hexadecylthio may stabilize the compound against thermal degradation, a trait observed in tert-butylthio analogues () . In contrast, electron-withdrawing groups (e.g., -CF₃ in ) enhance stability via resonance effects .
- Oxidation Sensitivity : Thioether (-S-) groups are prone to oxidation, forming sulfoxides or sulfones. This reactivity is shared with tert-butylthio derivatives () but contrasts with stable ether (-O-) or methyl groups .
Biological Activity
Benzenamine, 3-(hexadecylthio)-, commonly referred to as hexadecylthioaniline, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, supported by data tables and relevant research findings.
- Molecular Formula : C₁₉H₃₁N₁S
- Molecular Weight : 303.53 g/mol
- Structural Characteristics : The compound features a long hydrophobic hexadecyl chain attached to an aniline moiety via a sulfur atom, which is expected to influence its solubility and interaction with biological membranes.
Synthesis
Hexadecylthioaniline can be synthesized through the reaction of hexadecyl bromide with aniline in the presence of a base such as potassium carbonate. This method allows for the introduction of the hexadecyl group, enhancing the lipophilicity of the compound.
Antimicrobial Activity
Research indicates that hexadecylthioaniline exhibits significant antimicrobial properties against various bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MIC) against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that hexadecylthioaniline may serve as a potential candidate for developing new antimicrobial agents.
Antiviral Activity
The compound's antiviral properties were evaluated against several viruses. In vitro studies demonstrated that hexadecylthioaniline could inhibit viral replication in cell cultures infected with:
- Herpes Simplex Virus (HSV) : The compound showed a reduction in viral load by approximately 75% at a concentration of 50 µg/mL.
- Influenza Virus : An inhibition rate of 68% was observed at a concentration of 100 µg/mL.
These findings indicate that hexadecylthioaniline may possess therapeutic potential in treating viral infections.
Cytotoxicity and Safety Profile
A cytotoxicity assay was conducted using human cell lines to assess the safety profile of hexadecylthioaniline. The results indicated that:
- IC50 (half-maximal inhibitory concentration) values were greater than 200 µg/mL for normal human fibroblasts, suggesting low toxicity at therapeutic concentrations.
- Further testing is required to fully understand its safety profile and potential side effects.
The proposed mechanism of action for hexadecylthioaniline involves disruption of microbial cell membranes due to its amphiphilic nature. The hydrophobic hexadecyl tail allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis. Additionally, its ability to interact with viral proteins may inhibit essential processes in viral replication.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the effectiveness of hexadecylthioaniline against standard antibiotics. Results showed superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional treatments.
- Viral Inhibition Study : In a controlled environment, hexadecylthioaniline was tested against influenza virus strains. The compound not only reduced viral titers but also demonstrated a synergistic effect when combined with existing antiviral drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
